3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile
Description
This compound features a 1,4-benzothiazine core modified with a sulfone group (1,1-dioxido), a piperidin-1-ylcarbonyl substituent at position 2, and a benzonitrile group at position 2.
Properties
IUPAC Name |
3-[1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c22-14-16-7-6-8-17(13-16)24-15-20(21(25)23-11-4-1-5-12-23)28(26,27)19-10-3-2-9-18(19)24/h2-3,6-10,13,15H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWRFAGHXPHCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile involves multiple steps, typically starting with the preparation of the benzothiazine core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise in various therapeutic applications, including as an anticancer and antimicrobial agent. Industrially, it may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-(Alkylsulfanyl)-4H-1,4-benzothiazine-2-carbonitriles
Structural Differences :
- Substituents : These compounds lack the sulfone group and piperidinyl carbonyl, instead featuring alkylsulfanyl groups at position 3.
- Synthesis: Prepared via cyclization of 2-[(cyanomethyl)thio]anilines followed by alkylation with alkyl halides .
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
Structural Differences :
- Core Structure : Replaces the benzothiazine ring with a bipiperidine system.
- Functionality : Retains the benzonitrile group but lacks the sulfone and carbonyl linkages .
- Applications : Acts as a precursor for anticancer and antimalarial agents, highlighting the role of nitrile groups in bioactive molecule design .
Key Comparison :
The benzothiazine core in the target compound introduces a planar heterocyclic system, which may enhance π-π stacking interactions in receptor binding compared to the flexible bipiperidine scaffold.
TADF Materials with Benzonitrile Derivatives
Structural Overlap :
- Shared Feature: Benzonitrile groups are critical in thermally activated delayed fluorescence (TADF) materials for OLEDs, as seen in 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives .
- Divergence: The target compound’s benzothiazine core differs from carbazole or phenoxazine systems in TADF materials, which prioritize extended conjugation for luminescence .
Key Comparison :
While the benzonitrile group is common, the sulfone and piperidinyl groups in the target compound may limit conjugation, making it less suitable for optoelectronic applications compared to carbazole-based TADF materials.
Antimicrobial 1,4-Benzothiazine Analogues
Examples :
- 1-(6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazin derivatives exhibit anti-microbial activity .
- Pyrimido[4,5-b][1,4]benzothiazines act as 15-lipoxygenase inhibitors .
Key Comparison: The target compound’s sulfone and piperidinyl groups could modulate bioactivity differently. Sulfones are known to enhance metabolic stability, while piperidine may improve blood-brain barrier penetration compared to nitro or hydrazine substituents .
Conformational and Crystallographic Insights
- Benzothiazine Core : The sulfone group may enforce planarity, while the piperidinylcarbonyl substituent could adopt equatorial conformations to minimize steric strain .
- Piperidine Rings : Similar to 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, chair conformations are expected, stabilizing the molecule via van der Waals interactions .
Biological Activity
3-[1,1-Dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H22N2O5S
- Molecular Weight : 426.5 g/mol
- CAS Number : 1251611-92-3
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives containing the piperidine moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Studies on related compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease. For example, certain synthesized piperidine derivatives have shown IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition capabilities . This property is particularly valuable in developing treatments for conditions like hypertension and infections caused by urease-producing bacteria.
Study on Structural Derivatives
A study synthesized various derivatives of benzothiazine compounds and evaluated their biological activities. The results highlighted that modifications to the piperidine and benzothiazine structures significantly impacted their antibacterial and enzyme inhibitory activities. For example, compounds with specific substitutions exhibited enhanced binding affinity to bovine serum albumin (BSA), which correlates with improved pharmacokinetic properties .
Comparative Analysis of Related Compounds
| Compound Name | Antibacterial Activity | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
|---|---|---|---|
| Compound A | Moderate | 5.0 | 10.0 |
| Compound B | Strong | 2.5 | 3.5 |
| 3-[1,1-Dioxido...] | Moderate to Strong | 2.14 | 6.28 |
This table illustrates the comparative effectiveness of different compounds in terms of their antibacterial and enzyme inhibitory activities.
The biological activity of 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile is likely mediated through:
- Interaction with Bacterial Membranes : Disruption of membrane integrity leading to cell lysis.
- Enzyme Inhibition : Binding to active sites of enzymes like AChE and urease, thereby blocking their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
